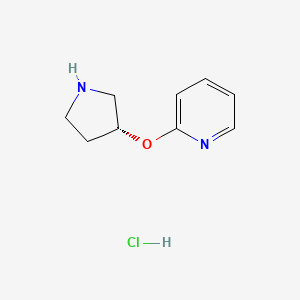
2-((R)-Pyrrolidin-3-yloxy)-pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride is a chemical compound with a unique structure that combines a pyridine ring with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridine.
Applications De Recherche Scientifique
2-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinyl-pyridine: Similar structure but lacks the hydrochloride salt form.
3-Pyrrolidinyl-pyridine: Different position of the pyrrolidine moiety on the pyridine ring.
2-(Pyrrolidin-1-yl)-pyridine: Pyrrolidine attached via a nitrogen atom instead of an oxygen atom.
Uniqueness
2-(®-Pyrrolidin-3-yloxy)-pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H13ClN2O |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H/t8-;/m1./s1 |
Clé InChI |
URBLMFJCTSBARA-DDWIOCJRSA-N |
SMILES isomérique |
C1CNC[C@@H]1OC2=CC=CC=N2.Cl |
SMILES canonique |
C1CNCC1OC2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


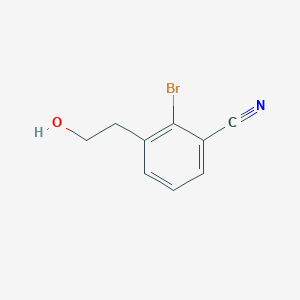
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)

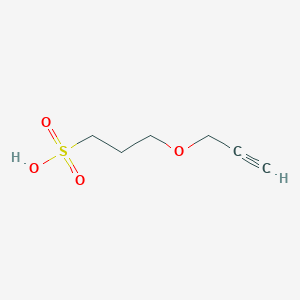
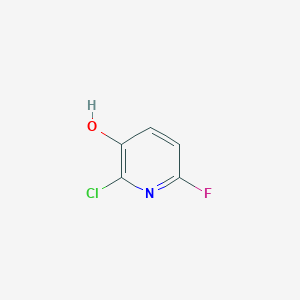
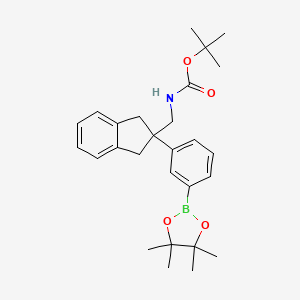

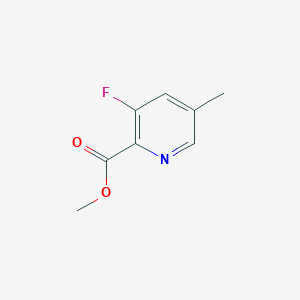

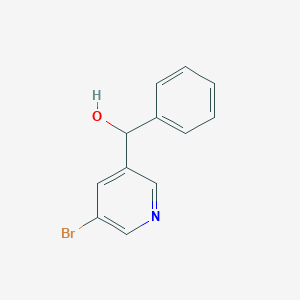
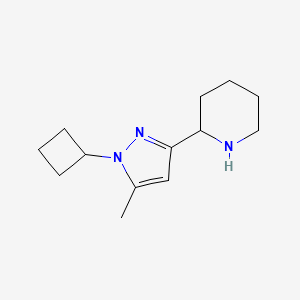
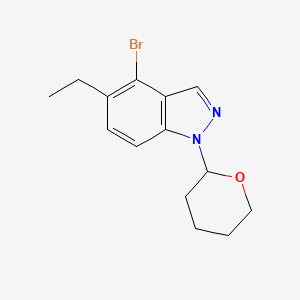
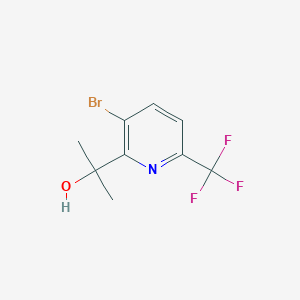
![4'-Amino[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13977680.png)
